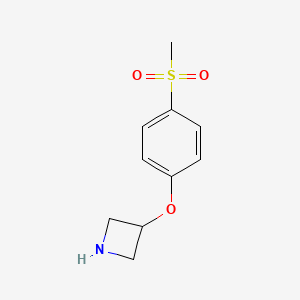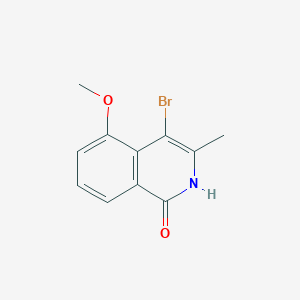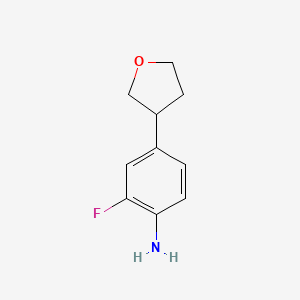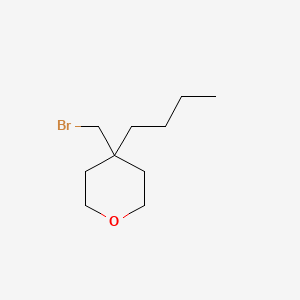
4-(Bromomethyl)-4-butyltetrahydro-2h-pyran
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Bromomethyl)-4-butyltetrahydro-2H-pyran is an organic compound that belongs to the class of tetrahydropyrans It is characterized by a bromomethyl group attached to the fourth carbon of the tetrahydropyran ring, along with a butyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-4-butyltetrahydro-2H-pyran typically involves the bromination of a suitable precursor. One common method is the bromomethylation of tetrahydropyran derivatives using reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is usually carried out in an inert solvent such as carbon tetrachloride at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and reagent concentration, can optimize the production process. Additionally, purification steps like distillation and recrystallization are employed to obtain the final product with high purity .
化学反応の分析
Types of Reactions
4-(Bromomethyl)-4-butyltetrahydro-2H-pyran undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides, leading to the formation of corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, sodium thiolate, and alkoxides in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Potassium permanganate in aqueous or alkaline conditions, or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products
Substitution: Formation of azides, thiols, and ethers.
Oxidation: Formation of alcohols and carboxylic acids.
Reduction: Formation of methyl derivatives.
科学的研究の応用
4-(Bromomethyl)-4-butyltetrahydro-2H-pyran has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of potential drug candidates, particularly those targeting specific biological pathways.
Material Science: It is utilized in the preparation of functional materials, such as polymers and resins, due to its reactivity and structural properties.
Biological Studies: The compound is employed in studies involving enzyme inhibition and receptor binding, providing insights into biochemical processes.
作用機序
The mechanism of action of 4-(Bromomethyl)-4-butyltetrahydro-2H-pyran involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations, where the compound can form covalent bonds with nucleophiles, leading to the formation of new chemical entities .
類似化合物との比較
Similar Compounds
4-(Chloromethyl)-4-butyltetrahydro-2H-pyran: Similar in structure but with a chloromethyl group instead of a bromomethyl group.
4-(Hydroxymethyl)-4-butyltetrahydro-2H-pyran: Contains a hydroxymethyl group, making it more hydrophilic.
4-(Methyl)-4-butyltetrahydro-2H-pyran: Lacks the halogen group, resulting in different reactivity.
Uniqueness
4-(Bromomethyl)-4-butyltetrahydro-2H-pyran is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its analogs. The bromine atom enhances the compound’s electrophilicity, making it more reactive in substitution and elimination reactions. This property is particularly useful in synthetic applications where selective reactivity is desired .
特性
分子式 |
C10H19BrO |
|---|---|
分子量 |
235.16 g/mol |
IUPAC名 |
4-(bromomethyl)-4-butyloxane |
InChI |
InChI=1S/C10H19BrO/c1-2-3-4-10(9-11)5-7-12-8-6-10/h2-9H2,1H3 |
InChIキー |
RMZOXNMXSGILLU-UHFFFAOYSA-N |
正規SMILES |
CCCCC1(CCOCC1)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


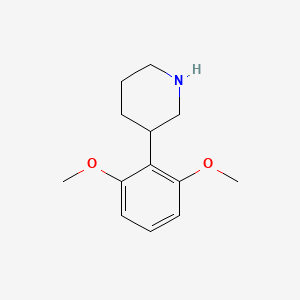
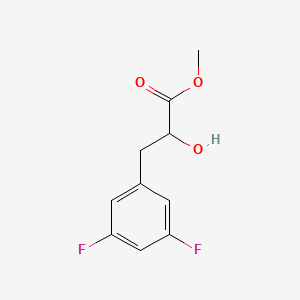
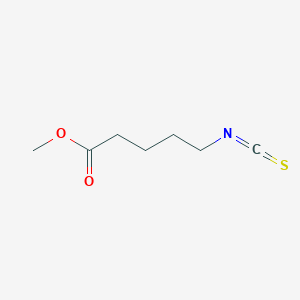
![2-Methyl-2-{4-[2-methyl-3-(piperidin-1-yl)propyl]phenyl}propanoicacidhydrochloride](/img/structure/B13523531.png)
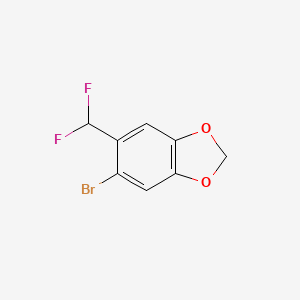


![[2-(Difluoromethoxy)phenyl]hydrazine](/img/structure/B13523554.png)
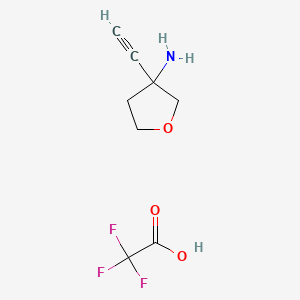
![8-Bromo-6-chloro-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B13523566.png)

